Isofenphos

Catalog No.
S530897
CAS No.
25311-71-1
M.F
C15H24NO4PS
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isofenphos

CAS Number

25311-71-1

Product Name

Isofenphos

IUPAC Name

propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate

Molecular Formula

C15H24NO4PS

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C15H24NO4PS/c1-6-18-21(22,16-11(2)3)20-14-10-8-7-9-13(14)15(17)19-12(4)5/h7-12H,6H2,1-5H3,(H,16,22)

InChI Key

HOQADATXFBOEGG-UHFFFAOYSA-N

SMILES

CCOP(=S)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C

solubility

6.40e-05 M
Readily soluble in n-hexane, dichloromethane, 2-propanol, toluene
In water, 22.1 mg/l @ 20 °C
0.0221 mg/mL at 20 °C

Synonyms

Isofenphos; EPA Pesticide Chemical Code 109401; LE-Mat; Amaze;

Canonical SMILES

CCOP(=S)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C

The exact mass of the compound Isofenphos is 345.1164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.40e-05 mreadily soluble in n-hexane, dichloromethane, 2-propanol, toluenein water, 22.1 mg/l @ 20 °c0.0221 mg/ml at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. It belongs to the ontological category of organic phosphonate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Isofenphos is a specialized organothiophosphate compound primarily procured as a high-purity analytical reference standard in food safety screening and as a benchmark material in environmental fate modeling. As a colorless oil at room temperature, it exhibits a low water solubility of 24 mg/L and a vapor pressure of 0.53 mPa at 20°C, dictating its specific partitioning and volatilization behavior [1]. In modern procurement contexts, its primary commercial value lies not in active agricultural deployment—due to stringent regulatory restrictions—but in its critical role as a stable, mid-to-late eluting target analyte for validating QuEChERS extraction protocols and calibrating GC-MS/MS and LC-MS/MS instrumentation .

Substituting Isofenphos with more common organophosphates like Chlorpyrifos or Diazinon compromises analytical accuracy and environmental modeling validity. Isofenphos possesses a unique P-O-aryl ester linkage that dictates its specific oxidative desulfuration pathway into isofenphos oxon, resulting in an exceptionally high hydrolytic stability (DT50 > 1 year at pH 4–9) compared to the rapid hydrolysis seen in baseline analogs. Furthermore, its distinct matrix-dependent recovery rates and specific retention times in triple quadrupole mass spectrometry mean that generic in-class substitutes cannot accurately serve as internal standards or extraction recovery benchmarks for Isofenphos-specific regulatory compliance testing .

Hydrolytic Stability for Long-Term Analytical Stock Integrity

For laboratories maintaining extensive libraries of pesticide standards, the degradation rate of the stock solution directly impacts procurement frequency and calibration accuracy. Isofenphos demonstrates exceptional hydrolytic stability, maintaining a degradation half-life (DT50) of greater than 1 year across a broad pH range of 4 to 9 . In head-to-head class comparisons, common substitutes like Diazinon undergo complete hydrolysis in approximately 138 days under similar aqueous conditions [1]. This extended stability minimizes the need for frequent re-preparation of working standards and reduces the risk of quantifying degradation artifacts during routine LC-MS/MS screening.

Evidence DimensionHydrolytic Half-Life (DT50)
Target Compound Data> 1 year (pH 4–9)
Comparator Or BaselineDiazinon (138 days to complete hydrolysis)
Quantified Difference>2.6x longer hydrolytic lifespan
ConditionsAqueous solution, room temperature, pH 4-9

Procurement of Isofenphos as a reference standard guarantees longer shelf-life and higher calibration reliability in aqueous buffers compared to rapidly degrading organophosphates.

QuEChERS Extraction Recovery in Complex Food Matrices

In multi-residue pesticide screening, the extraction efficiency of the target compound from complex, high-chlorophyll matrices is a critical performance metric. During standard QuEChERS extraction followed by Triple Quadrupole GC-MS/MS analysis in a green bean matrix, Isofenphos achieved a highly efficient recovery rate of 98.5% with a relative standard deviation (RSD) of 9.6% . When compared to other organophosphates in the same analytical run, such as Phenthoate (86.3% recovery, 8.9% RSD), Isofenphos demonstrates superior partitioning into the organic phase . This robust recovery profile ensures that Isofenphos can be reliably quantified at trace regulatory limits (e.g., 0.010 mg/kg) without requiring excessive matrix-matched calibration corrections.

Evidence DimensionAnalytical Extraction Recovery
Target Compound Data98.5% recovery (9.6% RSD)
Comparator Or BaselinePhenthoate (86.3% recovery, 8.9% RSD)
Quantified Difference+12.2% absolute higher recovery efficiency
Conditions0.010 mg/kg spike in green bean matrix, QuEChERS extraction, TSQ Quantum GC-MS/MS

High and reproducible extraction recovery makes Isofenphos an ideal internal standard and validation target for optimizing dispersive solid-phase extraction (dSPE) workflows.

Soil Persistence for Environmental Fate Modeling

Environmental testing laboratories require benchmark compounds with varying degradation kinetics to validate soil persistence models and bioremediation assays. Isofenphos is classified as moderately to highly persistent, exhibiting a typical soil half-life of 150 days under standard field conditions[1]. This contrasts sharply with widely used reference organophosphates like Chlorpyrifos, which typically degrade with a half-life of 34 to 46 days under similar aerobic conditions [2]. The prolonged persistence of Isofenphos, driven by its resistance to immediate microbial cleavage, provides a necessary long-term data point for calibrating predictive environmental fate software and testing the efficacy of novel organophosphate-degrading bacterial strains.

Evidence DimensionSoil Degradation Half-Life
Target Compound Data~150 days (typical)
Comparator Or BaselineChlorpyrifos (~34-46 days)
Quantified Difference~3.2x to 4.4x longer soil persistence
ConditionsAerobic soil environment, standard field-use application rates

Selecting Isofenphos provides environmental researchers with a validated, high-persistence benchmark necessary for long-term soil degradation and leaching studies.

Aqueous Solubility and Partitioning Behavior

The solubility profile of an analytical standard dictates the choice of diluents and the efficiency of liquid-liquid extraction protocols. Isofenphos exhibits a relatively low water solubility of 24 mg/L at 20°C [1]. In contrast, other benchmark organophosphates like Diazinon are significantly more hydrophilic, with an aqueous solubility of 60 mg/L [2]. This 2.5-fold difference in solubility means that Isofenphos partitions more aggressively into non-polar organic solvents (such as toluene or hexane) during sample preparation. Consequently, analytical workflows must be specifically tailored to its lipophilic nature, precluding the use of generic, highly aqueous solvent systems that might suffice for more soluble in-class analogs.

Evidence DimensionWater Solubility
Target Compound Data24 mg/L at 20°C
Comparator Or BaselineDiazinon (60 mg/L at 20°C)
Quantified Difference60% lower aqueous solubility
ConditionsPurified water, 20°C

Understanding this solubility constraint is critical for procurement teams sourcing the correct organic solvents (e.g., acetonitrile/toluene mixtures) to ensure complete dissolution of the standard.

Multi-Residue Food Safety Screening (GC-MS/MS & LC-MS/MS)

Driven by its high QuEChERS extraction recovery (98.5%) and low volatility, Isofenphos is heavily procured as a quantitative reference standard for agricultural residue testing. It is specifically utilized to validate dispersive solid-phase extraction (dSPE) efficiency in complex, high-pigment matrices like green beans and kale, ensuring compliance with stringent international Maximum Residue Limits (MRLs) .

Environmental Fate and Soil Degradation Modeling

Due to its extended typical soil half-life of 150 days, Isofenphos serves as a critical high-persistence benchmark in environmental modeling. Laboratories procure this compound to calibrate predictive software for pesticide leaching and to serve as a resistant target substrate when evaluating the efficiency of novel bioremediation techniques and organophosphate-degrading microbial isolates [1].

Long-Term Analytical Stock and Calibration Solutions

The exceptional hydrolytic stability of Isofenphos (DT50 > 1 year at pH 4–9) makes it an ideal candidate for formulating long-term analytical stock solutions. Procurement of this specific standard reduces the overhead associated with frequent reagent preparation and minimizes calibration drift during extended toxicological or environmental testing campaigns .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Isofenphos is a colorless oil. Non corrosive. Used as an insecticide.
Liquid

XLogP3

4.1

Exact Mass

345.1164

Boiling Point

120 °C @ 0.01 mm Hg

Density

1.131 @ 20 °C

LogP

4.12 (LogP)
log Kow= 4.12
4.12

Odor

Characteristic

Appearance

Solid powder

Melting Point

-12.0 °C
Less than -12 °C
-12°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

A preparation of liver mixed-function oxidases and brain NTE was used to rapidly detect activations of OPs. The compounds (0.1 mM or less) to be tested were incubated with microsomes isolated from livers of phenobarbital-treated chick embryos (P-450 content averaged 1.81 + or - 0.27 nmol/mg protein, means + or - SD, N = 5) and NTE (average of 13.8 nmol/min/mg protein) from untreated chick embryo brains. The NTE was separated by calcium precipitation and its activity assayed as usual. The low inhibitions of NTE of compounds that were not neurotoxic (parathion, Diazinon) did not increase in the presence of NADPH; inhibitions of NTE of compounds that required activation (leptophos, S,S,S-tri-n-butyl phosphorotrithioate, and tri-o-cresyl phosphate) greatly increased with NADPH. Both the recently identified neuropathic OP isofenphos (IFP) and its oxon required activation to inhibit NTE (inhibitions of 20 and 80%, respectively).
The degenerative process of the myofibers of the diaphragm of rats intoxicated with the organophosphate isofenphos, a compound that inhibits esterases, was studied at different intervals of intoxication. Early disorganization of the intermyofibrillar network and of the myofilaments, as well as dilatation of organelles, were observed by use of transmission electron microscopy. These changes precede macrophage invasion of the muscle fibers. Early expression of ubiquitin was observed in segments of muscle fibers by immunohistochemistry. Bands of polyubiquitin complexes in muscle homogenates were observed by immunoblotting. These bands disappeared in later stages of intoxication. A 42.5-kDa band corresponds to actin, as observed by immunoblotting using antisarcometric actin. This indicates relatively large amounts of polyubiquitin complex associated with sarcomeric actin in muscle fibers in early stages of intoxication.
Adult male Wistar rats were given oral organophosphate compounds dissolved in glycerol formal: dichlorvos, isofenphos, metamidophos, and diazinon. Half of the animals also received pralidoxime mesylate (20 mg/kg, intraperitoneal). Control animals received only the solvent. Twenty-four hours after treatment, the diaphragm muscle was collected for histological counts of necrotic muscle fibers in transverse sections.
The cytotoxicity of isophenphos, an organophosphorus insecticide that has the potential to cause delayed polyneuropathy, was evaluated in GBK and V79 cells. A 72 hr time course following isophenphos exposure indicated a dose-dependent growth inhibition as determined by cell counts. The administration of isophenphos (20 g/ml) to GBK cells cultured at high densities indicated a decrease in the activities of LDH isoenzymes. Analysis of V79 cells revealed a decrease of LDH3, the only LDH isoenzyme detected in these cells.

Vapor Pressure

3.00e-06 mmHg
3.00X10-6 mm Hg @ 25 °C

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

25311-71-1
103982-06-5
103982-07-6

Wikipedia

Isofenphos

Biological Half Life

0.31 Days

Use Classification

Agrochemicals -> Insecticides

Methods of Manufacturing

Isopropanol + salicylic acid + thiophosphoryl chloride + isopropylamine + ethanol (esterification/dehydrochlorination/dehydrochlorination/dehydrochlorination)

General Manufacturing Information

The acute biocidal effects of organophosphorus pesticides are a central feature of modern agricultural chemistry, and also define the concerns of regulatory toxicology. Less well known, but more complex and idiosyncratic, is the potential for some agents to produce a delayed and progressive polyneuropathy--Organophosphorus Induced Delayed Neurotox-icity (OPIDN). On three occasions during the past ten years, the National Institute for Occupational Safety and Health (NIOSH) had been asked to evaluate human delayed neurotoxicity from three commercially available pesticides. These were leptophos, fenthion, and isofenphos. In each case, human disease was either observed or suggested by specialized toxicity testing. The reasons that federally recommended screening measures failed to identify a potential for human neurotoxicity were not accidental, but stem from a systematic approach that focuses on a traditional definition of acute lethal toxicity. The oral single dose study on one species appears to be insufficient for recognizing the delayed neurotoxic hazard of many representatives of this chemical class. The recent addition of a recommended biochemical assay--neurotoxic esterase (NTE)--to federal guidelines potentially improves sensitivity, but it is purely adjunctive and does not amend underlying ambiguities in selecting the dose and route of administration. It is also quite probable that human neurotoxicity may be a potential hazard from exposure to more than the handful of organophosphorus pesticides that have been described in the literature.

Analytic Laboratory Methods

AOAC Method 987.01. Isofenphos Technical in Pesticide Formulations by Gas Chromatographic Method .
FDA Method 232.1. Organophosphorous Residues General Method for Nonfatty Foods. Analysis by GC/FPD. Detection limit unspecified.
FDA Method 232.3. Organophosphorous Residues General Methods for Non-Fatty foods. Analysis by GC/FPD. Detection limit unspecified.
FDA Method 232.4. Organophosphorous Residues General Methods for Nonfatty Foods. Analysis by GC/ECD. Detection limit unspecified.

Stability Shelf Life

Photodegradation on soil surface in the laboratory is extremely rapid. Under natural light, photodegradation is not so fast.

Dates

Last modified: 08-15-2023
1: Gao B, Zhang Q, Tian M, Zhang Z, Wang M. Enantioselective determination of the chiral pesticide isofenphos-methyl in vegetables, fruits, and soil and its enantioselective degradation in pak choi using HPLC with UV detection. Anal Bioanal Chem. 2016 Sep;408(24):6719-27. doi: 10.1007/s00216-016-9790-7. Epub 2016 Jul 23. PubMed PMID: 27449646.
2: Li R, Liu Y, Zhang J, Chen K, Li S, Jiang J. An isofenphos-methyl hydrolase (Imh) capable of hydrolyzing the P-O-Z moiety of organophosphorus pesticides containing an aryl or heterocyclic group. Appl Microbiol Biotechnol. 2012 Jun;94(6):1553-64. doi: 10.1007/s00253-011-3709-1. Epub 2011 Nov 27. PubMed PMID: 22120622.
3: Boros LG, Williams RD. Isofenphos induced metabolic changes in K562 myeloid blast cells. Leuk Res. 2001 Oct;25(10):883-90. PubMed PMID: 11532522.
4: Chapman RA, Harris CR. Persistence of isofenphos and isazophos in a mineral and an organic soil. J Environ Sci Health B. 1982;17(4):355-61. PubMed PMID: 7108145.
5: Chen X, Dong F, Xu J, Liu X, Chen Z, Liu N, Zheng Y. Enantioseparation and determination of isofenphos-methyl enantiomers in wheat, corn, peanut and soil with Supercritical fluid chromatography/tandem mass spectrometric method. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Mar 15;1015-1016:13-21. doi: 10.1016/j.jchromb.2016.02.003. Epub 2016 Feb 6. PubMed PMID: 26894851.
6: Wester RC, Maibach HI, Melendres J, Sedik L, Knaak J, Wang R. In vivo and in vitro percutaneous absorption and skin evaporation of isofenphos in man. Fundam Appl Toxicol. 1992 Nov;19(4):521-6. PubMed PMID: 1426710.
7: Knaak JB, al-Bayati MA, Raabe OG, Blancato JN. Development of in vitro Vmax and Km values for the metabolism of isofenphos by P-450 liver enzymes in animals and human. Toxicol Appl Pharmacol. 1993 May;120(1):106-13. PubMed PMID: 8511771.
8: Moretto A, Lotti M. The relationship between isofenphos cholinergic toxicity and the development of polyneuropathy in hens and humans. Arch Toxicol. 2002 Jun;76(5-6):367-75. Epub 2002 May 16. PubMed PMID: 12107655.
9: Abou-Assaf N, Coats JR. Degradation of [14C]isofenphos in soil in the laboratory under different soil pH's, temperatures, and moistures. J Environ Sci Health B. 1987 Jun;22(3):285-301. PubMed PMID: 3655186.
10: Chow E, Seiber JN, Wilson BW. Isofenphos and an in vitro activation assay for delayed neuropathic potential. Toxicol Appl Pharmacol. 1986 Mar 30;83(1):178-83. PubMed PMID: 3952746.
11: Williams RD, Boros LG, Kolanko CJ, Jackman SM, Eggers TR. Chromosomal aberrations in human lymphocytes exposed to the anticholinesterase pesticide isofenphos with mechanisms of leukemogenesis. Leuk Res. 2004 Sep;28(9):947-58. PubMed PMID: 15234572.
12: Zoppellari R, Borron SW, Chieregato A, Targa L, Scaroni I, Zatelli R. Isofenphos poisoning: prolonged intoxication after intramuscular injection. J Toxicol Clin Toxicol. 1997;35(4):401-4. PubMed PMID: 9204101.
13: Cairns T, Siegmund EG, Bong RL. Chemical ionization mass spectrometry of isofenphos and its metabolites. Anal Chem. 1984 Nov;56(13):2547-52. PubMed PMID: 6517337.
14: Lemmon CR, Pylypiw HM Jr. Degradation of diazinon, chlorpyrifos, isofenphos, and pendimethalin in grass and compost. Bull Environ Contam Toxicol. 1992 Mar;48(3):409-15. PubMed PMID: 1378329.
15: Shaw IC, Parker RM, Porter S, Quick MP, Lamont MH, Patel RK, Norman IM, Johnson MK. Delayed neuropathy in pigs induced by isofenphos. Vet Rec. 1995 Jan 28;136(4):95-7. PubMed PMID: 7740724.
16: Catz A, Chen B, Jutrin I, Mendelson L. Late onset isofenphos neurotoxicity. J Neurol Neurosurg Psychiatry. 1988 Oct;51(10):1338-40. PubMed PMID: 3225590; PubMed Central PMCID: PMC1032925.
17: Wei LY, Felsot AS. Mass spectrometric identification of methyl-isofenphos. Bull Environ Contam Toxicol. 1988 May;40(5):665-71. PubMed PMID: 3382782.
18: Wilson BW, Hooper M, Chow E, Higgins RJ, Knaak JB. Antidotes and neuropathic potential of isofenphos. Bull Environ Contam Toxicol. 1984 Oct;33(4):386-94. PubMed PMID: 6487833.
19: Choudhari PD, Chakrabarti CH. Effect of Isofenphos (oftanol) & Acephate (orthene) on fecal bile acids, cholesterol & total protein content of serum & liver in albino rats. Indian J Exp Biol. 1983 Dec;21(12):684-5. PubMed PMID: 6678223.
20: Boros LG, Williams RD. Chronic isofenphos poisoning: case report of agnogenic myeloid metaplasia with a rapid progression into acute myeloid leukemia. Leuk Res. 1998 Sep;22(9):849-51. PubMed PMID: 9716018.

Explore Compound Types